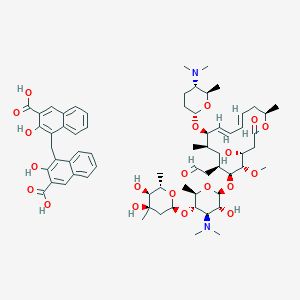

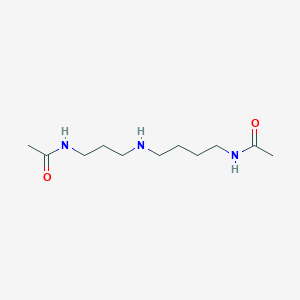

![molecular formula C19H14N4O4 B031062 7-苯甲酰胺-4-甲基-9-氧代吡唑并[5,1-b]喹唑啉-2-羧酸](/img/structure/B31062.png)

7-苯甲酰胺-4-甲基-9-氧代吡唑并[5,1-b]喹唑啉-2-羧酸

描述

PD 90780: is a non-peptide antagonist of nerve growth factor (NGF). It interacts with NGF and prevents its binding with the p75 neurotrophin receptor (p75NTR). This compound has shown significant potential in inhibiting NGF-p75NTR interactions, making it a valuable tool in neurobiological research .

科学研究应用

PD 90780 有多种科学研究应用,包括:

神经生物学: 它用于研究 NGF 在神经元存活、分化和凋亡中的作用。 .

作用机制

PD 90780 通过与 NGF 结合发挥作用,从而阻止 NGF 与 p75NTR 相互作用。这种抑制破坏了 NGF-p75NTR 信号通路,这对神经元存活和分化至关重要。 该化合物在 PC12 细胞中显示出 23.1 μM 的 IC50,在 PC12 nnr5 细胞中显示出 1.8 μM 的 IC50 .

生化分析

Cellular Effects

In cellular processes, 7-Benzamido-4-methyl-9-oxopyrazolo[5,1-b]quinazoline-2-carboxylic acid interacts with NGF, preventing its binding to p75 NTR . This interaction influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 7-Benzamido-4-methyl-9-oxopyrazolo[5,1-b]quinazoline-2-carboxylic acid exerts its effects by binding to NGF, thereby preventing NGF from binding to p75 NTR . This suggests that it may alter NGF-p75NTR interactions in the presence of TrkA.

准备方法

合成路线和反应条件: PD 90780 可以通过一系列涉及形成吡唑并喹唑啉衍生物的化学反应来合成。 具体的合成路线和反应条件是专有的,未公开披露 .

工业生产方法: PD 90780 的工业生产方法没有得到广泛的记录。 它通常在受控条件下的研究实验室中生产,以确保高纯度和一致性 .

化学反应分析

反应类型: PD 90780 主要与 NGF 相互作用,抑制其与 p75NTR 的结合。 它在其主要应用中不会发生典型的化学反应,例如氧化、还原或取代 .

常见试剂和条件:

试剂: PD 90780 本身,NGF,p75NTR。

形成的主要产物: PD 90780 相互作用的主要结果是抑制 NGF 与 p75NTR 的结合,从而阻止与 NGF 相关的下游信号通路 .

相似化合物的比较

PD 90780 在特异性抑制 NGF 与 p75NTR 结合方面是独一无二的。类似的化合物包括:

- MeOSuc-Ala-Ala-Pro-Val-pNA

- BDP 558/568 amine

- AC-green

- Naphthalene-1,2-dicarbaldehyde

- Rhodamine 800

属性

IUPAC Name |

7-benzamido-4-methyl-9-oxopyrazolo[5,1-b]quinazoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N4O4/c1-22-15-8-7-12(20-17(24)11-5-3-2-4-6-11)9-13(15)18(25)23-16(22)10-14(21-23)19(26)27/h2-10H,1H3,(H,20,24)(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAZAGXDMMVWYKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3)C(=O)N4C1=CC(=N4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。